Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a synthetic compound primarily utilized in biochemical research, particularly in the synthesis of antibody-drug conjugates (ADCs). This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) linker, and a peptide sequence consisting of two alanine residues and one asparagine residue, with the asparagine side chain protected by a trityl (Trt) group. Additionally, the compound includes a para-aminobenzoic acid (PAB) moiety, which enhances its utility in various applications including drug delivery systems and protein studies .
The synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB typically involves several key steps:
These steps ensure that the final product retains functional groups necessary for further chemical modifications while preventing premature reactions during synthesis .
The synthesis typically employs reagents such as piperidine for Fmoc removal and trifluoroacetic acid for Trt removal. Coupling reactions are generally facilitated by bases like diisopropylethylamine (DIPEA) .
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB has a complex molecular structure characterized by:
The PEG component enhances solubility, while the protecting groups allow for selective reactions during synthesis .
The structural integrity of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is critical for its function in drug delivery systems and bioconjugation applications. Its unique combination of elements makes it versatile for various scientific inquiries .
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB can undergo several types of chemical reactions:
Common reagents for deprotection include piperidine in dimethylformamide for Fmoc removal and trifluoroacetic acid in dichloromethane for Trt removal. Coupling reactions often utilize HBTU or DIC in conjunction with bases like DIPEA .
The mechanism of action of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB primarily revolves around its role in ADCs:
This targeted approach minimizes off-target effects while enhancing therapeutic efficacy .
Research indicates that the PEG linker significantly improves solubility and stability in biological systems, facilitating effective cellular uptake .
These properties make Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB suitable for large-scale applications in pharmaceutical development .
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB has diverse applications across several scientific fields:
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a structurally sophisticated molecule engineered for precision bioconjugation applications. Its molecular architecture (C₆₀H₆₆N₆O₁₁, MW 1047.2 g/mol [4] [5]) integrates several functional domains that synergistically enhance its performance as a specialized linker. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a UV-detectable, amine-protecting moiety that facilitates stepwise solid-phase peptide synthesis and subsequent deprotection under mild basic conditions [6]. This is followed by a triethylene glycol (PEG₃) spacer - a flexible, hydrophilic chain that significantly enhances aqueous solubility, reduces aggregation tendencies, and improves pharmacokinetic behavior of conjugates by shielding hydrophobic payloads [2] [5].
The peptidyl sequence Ala-Ala-Asn(Trt) constitutes the enzymatically cleavable core, where the Asn residue is protected with trityl (Trt) to prevent side reactions during synthesis. This tripeptide is strategically designed for lysosomal protease recognition and cleavage [4] [7]. The para-aminobenzyl (PAB) unit functions as a self-immolative spacer that undergoes spontaneous 1,6-elimination following enzymatic cleavage of the peptide backbone, enabling efficient payload release [3] [6]. The compound typically exhibits high purity (≥95%) and requires storage at -20°C to maintain stability [4] [6].
Table 1: Structural Components and Their Functions
Structural Component | Chemical Features | Primary Function |
---|---|---|
Fmoc Group | 9-Fluorenylmethoxycarbonyl, UV-active | Amine protection for synthetic control, UV detection |
PEG₃ Spacer | Triethylene glycol chain, hydrophilic | Enhances solubility, reduces aggregation, improves pharmacokinetics |
Ala-Ala-Asn(Trt) Sequence | Tripeptide with Asn side-chain protection | Substrate for lysosomal proteases (e.g., cathepsins) |
PAB Unit | para-Aminobenzyl alcohol derivative | Self-immolative spacer for efficient payload release |
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB functions as a critical linker-payload intermediate in constructing next-generation antibody-drug conjugates. Its specialized design addresses key challenges in ADC development, particularly regarding stability and targeted drug release [2] [4]. The Ala-Ala-Asn peptide sequence demonstrates selective cleavage by lysosomal proteases (notably cathepsin B) that are overexpressed in cancer cells, enabling tumor-specific payload activation while maintaining plasma stability [3] [7]. This specificity minimizes off-target toxicity - a significant limitation observed in earlier ValCitPABC linkers susceptible to neutrophil elastase and carboxylesterase 1C (Ces1C)-mediated premature cleavage [3].
The incorporation of the PEG₃ spacer substantially enhances the hydrophilicity of ADC constructs, counteracting the hydrophobic nature of potent cytotoxic payloads and improving systemic solubility [2] [6]. This amphiphilic balance reduces aggregation phenomena that can trigger immunogenic responses or accelerate plasma clearance [5]. Following receptor-mediated internalization into cancer cells, the linker undergoes sequential activation: lysosomal proteases cleave the Ala-Asn amide bond, triggering the self-immolative cascade of the PAB group, ultimately releasing the active drug moiety (e.g., monomethyl auristatin E or analogous payloads) [3] [4].
This molecular architecture represents a strategic advancement in ADC technology, enabling higher drug-to-antibody ratios (DAR) while maintaining favorable biophysical properties. The compound is commercially available as a reagent-grade material for research applications, with GMP-grade production possible for clinical development [2] [4].
The development of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB reflects decades of iterative refinement in protease-cleavable linker technology. Early peptide-based linkers emerged from understanding lysosomal protease biology in cancer cells, particularly the overexpression of cathepsins [3]. The Valine-Citrulline-PABC (ValCitPABC) motif became the first widely adopted peptide linker, utilized in FDA-approved ADCs like brentuximab vedotin and polatuzumab vedotin. However, preclinical evaluation revealed significant limitations: susceptibility to carboxylesterase 1C (Ces1C) in rodent plasma necessitated transgenic mouse models, while clinical observations linked ValCitPABC to neutropenia and thrombocytopenia due to premature cleavage by human neutrophil elastase [3].
These limitations catalyzed exploration of alternative peptide sequences with improved stability profiles. Research identified dipeptide combinations (ValAla, AlaAla) and tetrapeptides (GGFG) that maintained lysosomal cleavability while resisting plasma proteases [3]. The Ala-Ala dipeptide emerged as particularly promising due to its resistance to neutrophil elastase. This innovation was extended by incorporating a P3 asparagine residue in Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB, creating a tripeptide sequence that enhances both solubility and target specificity [7] [10].
The concurrent integration of PEG spacers represented another critical advancement. PEGylation addressed hydrophobicity-driven aggregation issues that plagued early ADC constructs, with PEG₃ providing an optimal balance between hydrophilicity enhancement and minimal immunogenicity [2] [6]. The trityl protection of asparagine further optimized synthetic efficiency, preventing side-chain reactions during conjugation [10]. This evolutionary trajectory - from ValCitPABC to Ala-Ala-Asn - exemplifies the sophisticated molecular optimization driving modern bioconjugation, where linker design simultaneously addresses multiple challenges: plasma stability, enzymatic specificity, solubility enhancement, and synthetic feasibility.
Table 2: Evolution of Peptide-Cleavable Linkers in ADC Development
Linker Generation | Representative Examples | Key Advantages | Limitations |
---|---|---|---|
First Generation | ValCitPABC | Established protease sensitivity, used in multiple FDA-approved ADCs | Susceptible to plasma carboxylesterases (Ces1C), neutrophil elastase cleavage causing toxicity |
Second Generation | ValAla, AlaAla | Improved plasma stability, reduced neutrophil elastase susceptibility | Limited structural diversity, potential immunogenicity concerns |
Advanced Generation | Ala-Ala-Asn, GGFG | Enhanced cancer cell specificity, incorporated solubility modifiers (PEG), optimized enzymatic kinetics | Synthetic complexity, characterization challenges |
Current Innovations | Fmoc-PEG₃-Ala-Ala-Asn(Trt)-PAB | Trityl protection enables precise synthesis, PEG₃ enhances solubility, PAB ensures efficient release | Requires specialized handling/storage (-20°C) |
The development of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB represents the convergence of these design principles: it incorporates the plasma-stable Ala-Ala dipeptide, adds a protease-optimizing asparagine residue, utilizes trityl protection for synthetic control, integrates a PEG₃ spacer for solubility, and retains the efficient self-immolative PAB system [4] [6] [10]. This compound exemplifies the modern paradigm in linker design - balancing multiple structural parameters to achieve targeted drug delivery with minimized off-tissue toxicity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7